molecular formula C20H19NO5S2 B11506229 N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide

Cat. No.: B11506229
M. Wt: 417.5 g/mol
InChI Key: HTVZLIUVADNULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide typically involves several steps. One common method includes the reaction of 4-hydroxy-2,5-dimethylbenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound’s sulfonamide group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its dual functionality as both a biochemical inhibitor and a versatile synthetic intermediate. Its specific structural features, such as the presence of both hydroxyl and sulfonamide groups, contribute to its distinct reactivity and application potential .

Properties

Molecular Formula

C20H19NO5S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide

InChI

InChI=1S/C20H19NO5S2/c1-14-13-18(21-28(25,26)17-11-7-4-8-12-17)15(2)20(19(14)22)27(23,24)16-9-5-3-6-10-16/h3-13,21-22H,1-2H3

InChI Key

HTVZLIUVADNULV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.